molecular formula C33H39FN2O5S B374694 2-[4-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate

2-[4-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate

Cat. No. B374694
M. Wt: 594.7g/mol
InChI Key: NITNSLFCGVGFSH-UHFFFAOYSA-N
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Patent
US04243805

Procedure details

A solution of 5.7 g of 3-fluoro-10-[4-(2-hydroxyethyl)piperazino]-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin (Example 2) in 20 ml of chloroform was treated with 5.2 g of 3,4,5-trimethoxybenzoyl chloride and after its dissolution, the mixture left overnight at room temperature. It was then decomposed with water and then diluted with chloroform and washed with an ice-cold 5% sodium hydroxide solution, dried with potassium carbonate and the chloroform evaporated. The remaining oil (8.4 g, 100%) was the crude ester which was neutralized with oxalic acid in ethanol to yield an oxalate crystallizing from aqueous ethanol and melting at 188°-192° C. with decomposition. The compound is identical with the product obtained by a different way according to Example 16.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][OH:20])[CH2:14][CH2:13]3)[C:9]3[CH:21]=[C:22]([CH:25]([CH3:27])[CH3:26])[CH:23]=[CH:24][C:8]=3[S:7][C:6]=2[CH:28]=1.[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH:37]=[C:38]([O:42][CH3:43])[C:39]=1[O:40][CH3:41])[C:34](Cl)=[O:35].O>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH:10]([N:12]3[CH2:13][CH2:14][N:15]([CH2:18][CH2:19][O:20][C:34](=[O:35])[C:33]4[CH:32]=[C:31]([O:30][CH3:29])[C:39]([O:40][CH3:41])=[C:38]([O:42][CH3:43])[CH:37]=4)[CH2:16][CH2:17]3)[C:9]3[CH:21]=[C:22]([CH:25]([CH3:26])[CH3:27])[CH:23]=[CH:24][C:8]=3[S:7][C:6]=2[CH:28]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
FC=1C=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCO)C=C(C=C3)C(C)C)C1
Name
Quantity
5.2 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
after its dissolution
WASH
Type
WASH
Details
washed with an ice-cold 5% sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with potassium carbonate
CUSTOM
Type
CUSTOM
Details
the chloroform evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCOC(C2=CC(=C(C(=C2)OC)OC)OC)=O)C=C(C=C3)C(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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